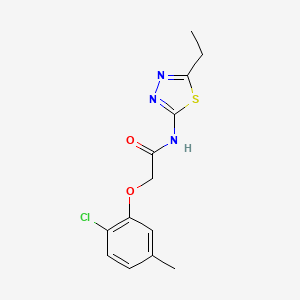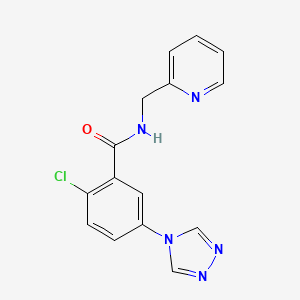
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat inflammation, pain, and fever. It was first approved by the United States Food and Drug Administration (FDA) in 1998 and has since become one of the most commonly prescribed NSAIDs in the world. In
Wirkmechanismus
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide works by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have cardioprotective effects by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, this compound does have some limitations. It has been shown to have some off-target effects, and its use may be associated with an increased risk of cardiovascular events.
Zukünftige Richtungen
There are a number of future directions for research on 2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide. One area of research is the development of new analogs of this compound that have improved efficacy and reduced side effects. Another area of research is the investigation of the use of this compound in combination with other drugs for the treatment of cancer. Finally, there is a need for further research on the cardiovascular effects of this compound and the development of strategies to minimize these effects.
Synthesemethoden
The synthesis of 2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide involves a multi-step process that starts with the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 2-chloro-N-(4-ethoxyphenyl)acetamide. The final step involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with 4-methylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been investigated for its potential use in the prevention and treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-13-7-5-12(6-8-13)18-16(19)14-9-4-11(2)10-15(14)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHAFMJXWCGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)


![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)


